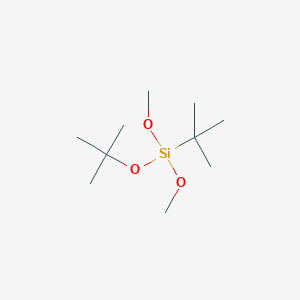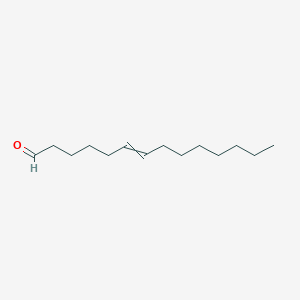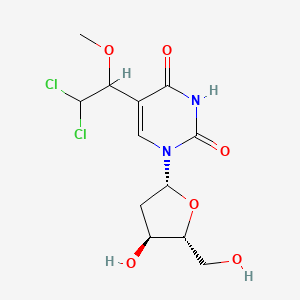![molecular formula C16H12O4 B14262684 Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate CAS No. 137676-07-4](/img/structure/B14262684.png)
Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its fused aromatic ring system, which includes a furan ring and a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate typically involves the condensation of ethyl 3(H)-oxonaphtho[2,1-b]pyran-2-carboxylate with ketones in the presence of ammonium acetate or amines at room temperature. This reaction yields the corresponding naphthoxazocine carboxylates via a Michael addition . Another method involves the reaction of 1-cyano-2-naphthol with different alkylating agents, followed by ring closure reactions using sodium ethoxide solution .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various naphthoquinone derivatives, while reduction can produce different hydroxy or amino derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways in cells. Its aromatic structure allows it to interact with DNA and proteins, potentially leading to changes in their function and activity .
Vergleich Mit ähnlichen Verbindungen
Dihydronaphthofurans: These compounds share a similar fused ring structure and exhibit similar chemical properties.
Naphthoquinones: These compounds are structurally related and undergo similar chemical reactions.
Benzofurans: Although structurally different, benzofurans share some chemical reactivity with naphthofurans.
Uniqueness: Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
137676-07-4 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
ethyl 2-(2-oxobenzo[g][1]benzofuran-3-ylidene)acetate |
InChI |
InChI=1S/C16H12O4/c1-2-19-14(17)9-13-12-8-7-10-5-3-4-6-11(10)15(12)20-16(13)18/h3-9H,2H2,1H3 |
InChI-Schlüssel |
JEYBAAVYCAKQNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C1C2=C(C3=CC=CC=C3C=C2)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)


![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)

![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
